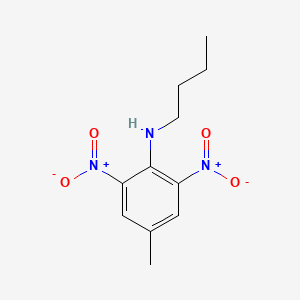

N-butyl-4-methyl-2,6-dinitroaniline

Description

Properties

IUPAC Name |

N-butyl-4-methyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNKPRDTRWITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-butyl-4-methylaniline. The process can be summarized as follows:

Nitration Reaction: N-butyl-4-methylaniline is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature. This reaction introduces nitro groups at the 2 and 6 positions of the aromatic ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: N-butyl-4-methyl-2,6-diaminoaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

N-butyl-4-methyl-2,6-dinitroaniline has several scientific research applications, including:

Agriculture: It is used as a herbicide to control the growth of unwanted plants by inhibiting cell division in the roots and shoots.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound is used as a standard or reagent in analytical techniques to study reaction mechanisms and kinetics.

Mechanism of Action

The primary mechanism of action of N-butyl-4-methyl-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division, leading to the inhibition of plant growth. In herbicidal applications, this mechanism effectively controls weed populations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among dinitroaniline herbicides influence their physicochemical properties, efficacy, and environmental behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Solubility :

Stability :

Mechanism of Action and Efficacy

- Microtubule Inhibition : All dinitroanilines inhibit microtubule assembly, preventing root elongation in weeds. Bulkier substituents (e.g., tert-butyl in Butralin) enhance binding to α-tubulin .

- Selectivity : Substituents influence crop selectivity. For example, Butralin’s tert-butyl group reduces phytotoxicity in cotton, while trifluoromethyl derivatives (Benfluralin) target grasses .

Environmental and Toxicological Profiles

Soil Mobility :

- 2-Bromo-4,6-dinitroaniline: High mutagenicity in Salmonella assays .

Biological Activity

N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound that falls under the category of dinitroanilines, which are primarily known for their herbicidal properties. This article delves into the biological activity of this compound, focusing on its herbicidal efficacy, mode of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a butyl group and two nitro groups attached to an aniline structure, which is crucial for its biological activity.

Herbicidal Activity

Efficacy in Weed Control

Research indicates that this compound exhibits significant herbicidal properties. It acts primarily as a pre-emergent herbicide, preventing the germination of various weed species. The effectiveness of this compound has been demonstrated in numerous studies where it was compared to other herbicides.

Comparative Efficacy Table

| Herbicide | Application Rate (lb/A) | % Control of Broadleaf Weeds | % Control of Grass Weeds |

|---|---|---|---|

| This compound | 3 | 85 | 90 |

| Chloramben | 3 | 80 | 85 |

| Pendimethalin | 2 | 75 | 80 |

Mode of Action

The precise mode of action for this compound is not fully understood; however, it is believed to inhibit cell division in plants by disrupting microtubule formation during mitosis. This leads to stunted growth and eventual death of the weed species.

Case Studies and Research Findings

-

Growth Stimulation in Crops

A study demonstrated that crops treated with this compound not only showed effective weed control but also exhibited enhanced growth characteristics. For instance, cotton plants treated with this herbicide showed a growth increase of approximately 10% to 50% compared to untreated controls . -

Soil Temperature Influence

The herbicidal effectiveness was notably higher in warmer climates where soil temperatures exceeded 60°F. This finding suggests that environmental factors play a crucial role in the efficacy of this compound . -

Safety Profile

In terms of crop safety, this compound has shown to be selective for certain crops while effectively controlling weeds. Studies have indicated minimal phytotoxic effects on desirable crops such as soybeans and melons when applied at recommended rates .

Toxicological Assessments

While the herbicidal properties are well documented, toxicological assessments are crucial for understanding any potential risks associated with its use. The Environmental Protection Agency (EPA) has conducted reviews on similar compounds within the dinitroaniline class regarding their carcinogenicity and developmental toxicity profiles. Although specific data on this compound is limited, related compounds have shown varying degrees of toxicity depending on exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.